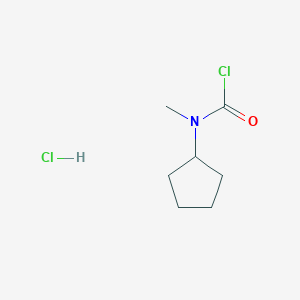
Cyclopentyl(methyl)carbamic chloride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopentyl(methyl)carbamic chloride hydrochloride is a chemical compound that belongs to the class of carbamoyl chlorides. These compounds are characterized by the presence of a carbamoyl chloride functional group, which is known for its reactivity and utility in various chemical reactions . This compound is used in organic synthesis and has applications in various fields including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclopentyl(methyl)carbamic chloride hydrochloride can be synthesized through the reaction of cyclopentylamine with phosgene (COCl₂). The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows: [ \text{Cyclopentylamine} + \text{Phosgene} \rightarrow \text{Cyclopentyl(methyl)carbamic chloride} + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of this compound involves the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The process may also involve purification steps to obtain the desired product in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentyl(methyl)carbamic chloride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can react with nucleophiles such as alcohols and amines to form carbamates and ureas, respectively.
Hydrolysis: In the presence of water, this compound can hydrolyze to form cyclopentyl(methyl)carbamic acid and hydrochloric acid.
Common Reagents and Conditions
Alcohols: React with this compound to form carbamates.
Amines: React to form ureas.
Water: Causes hydrolysis to form carbamic acids.
Major Products Formed
Carbamates: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Cyclopentyl(methyl)carbamic chloride hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pesticides, dyes, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of cyclopentyl(methyl)carbamic chloride hydrochloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylcarbamoyl Chloride: Another carbamoyl chloride with similar reactivity but different substituents.
Cyclohexylcarbamoyl Chloride: Similar structure but with a cyclohexyl group instead of a cyclopentyl group.
Uniqueness
Cyclopentyl(methyl)carbamic chloride hydrochloride is unique due to its specific structure, which imparts distinct reactivity and properties compared to other carbamoyl chlorides. Its cyclopentyl group provides steric effects that can influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C7H13Cl2NO |
|---|---|
Peso molecular |
198.09 g/mol |
Nombre IUPAC |
N-cyclopentyl-N-methylcarbamoyl chloride;hydrochloride |
InChI |
InChI=1S/C7H12ClNO.ClH/c1-9(7(8)10)6-4-2-3-5-6;/h6H,2-5H2,1H3;1H |
Clave InChI |
VKXOVXQSOSXEJU-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCC1)C(=O)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


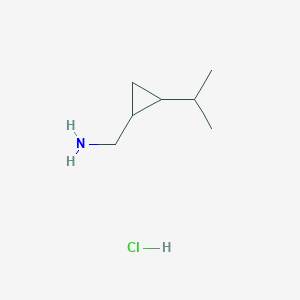
![4-(5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexan-1-one](/img/structure/B12931820.png)
![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)

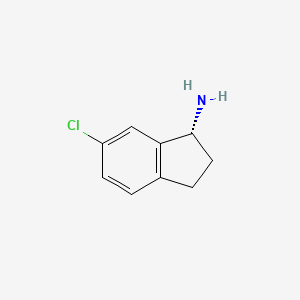
![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)
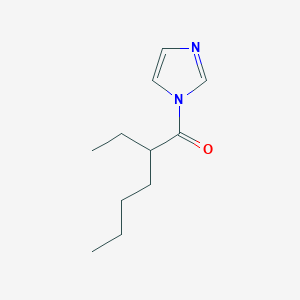
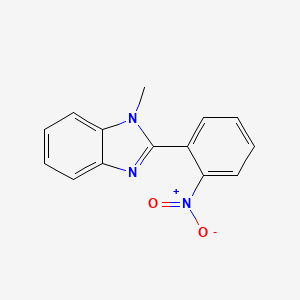

![{[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile](/img/structure/B12931886.png)
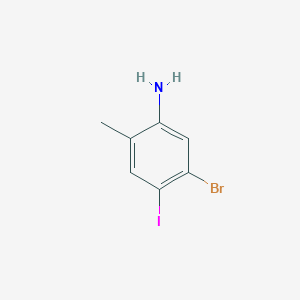
![(1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanamine](/img/structure/B12931904.png)

![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)
